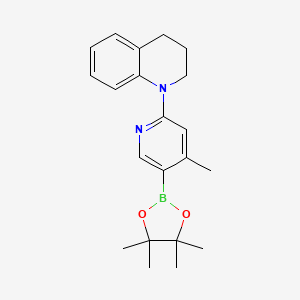

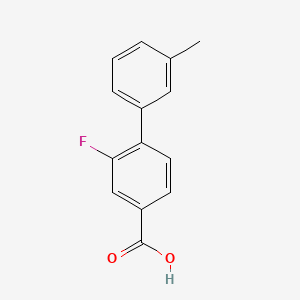

3-Fluoro-4-(3-methylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-4-(3-methylphenyl)benzoic acid” is a compound that is used as an intermediate in organic synthesis . It is a white to light yellow crystal powder .

Synthesis Analysis

The synthesis of “3-Fluoro-4-(3-methylphenyl)benzoic acid” involves multiple steps. The compound is synthesized under low temperature conditions . It is also mentioned that 4-fluoro-3-nitrobenzoic acid is converted into benzimidazole bis-heterocycles via intermediacy of benzimidazole linked ortho-chloro amin .Molecular Structure Analysis

The molecular formula of “3-Fluoro-4-(3-methylphenyl)benzoic acid” is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 230.24 . The density is 1.3±0.1 g/cm3, boiling point is 275.3±20.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-Fluoro-4-(3-methylphenyl)benzoic acid is a compound that plays a critical role in the synthesis of various chemical structures. A practical method for preparing key intermediates like 2-fluoro-4-bromobiphenyl, which is vital for the manufacture of non-steroidal anti-inflammatory materials such as flurbiprofen, has been developed. This process involves bromination and diazotization reactions, highlighting the compound's utility in creating structurally complex molecules for medical applications (Qiu et al., 2009).

Environmental Degradation and Analysis

Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in water bodies has shown that similar fluoroaromatic compounds can lead to the formation of various by-products, emphasizing the need for understanding the environmental fate of fluoroaromatics including 3-Fluoro-4-(3-methylphenyl)benzoic acid (Qutob et al., 2022).

Biological Activity and Applications

The broader family of benzoxaboroles, to which 3-Fluoro-4-(3-methylphenyl)benzoic acid is structurally related, showcases significant biological activity, offering potential applications ranging from antibacterial to antifungal, and antiprotozoal agents. This demonstrates the compound's relevance in the development of new pharmaceuticals (Adamczyk-Woźniak et al., 2009).

Food and Feed Additives

Benzoic acid derivatives, similar to 3-Fluoro-4-(3-methylphenyl)benzoic acid, have been shown to regulate gut functions when used as food and feed additives. This suggests potential health benefits derived from the proper administration of such compounds, further underscoring the importance of chemical research in nutritional sciences (Mao et al., 2019).

Environmental Biodegradability

The degradation of polyfluoroalkyl chemicals in the environment, including substances structurally related to 3-Fluoro-4-(3-methylphenyl)benzoic acid, poses significant ecological concerns. Studies on microbial degradation pathways offer insights into the environmental impact and degradation processes of fluoroaromatic compounds, crucial for assessing their ecological risks and informing regulatory policies (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of various pharmaceuticals, suggesting potential targets could be related to these applications .

Mode of Action

The mode of action of 3-Fluoro-4-(3-methylphenyl)benzoic acid is primarily through its reactivity centred on the carboxylic group . The fluoride substituent enables nucleophilic aromatic substitution . This compound can undergo various reactions, including Fischer esterification .

Propriétés

IUPAC Name |

3-fluoro-4-(3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEMRZDXBYIYDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681408 |

Source

|

| Record name | 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261993-08-1 |

Source

|

| Record name | 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)